6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C12H9N5O2 and a molecular weight of 255.237. The presence of both indazole and pyrimidine moieties in its structure contributes to its diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
The primary targets of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide Compounds containing indole and imidazole moieties, which are present in the structure of this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of targets .
Mode of Action
The specific mode of action of This compound Indole and imidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the broad range of biological activities associated with indole and imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The molecular and cellular effects of This compound The wide range of biological activities associated with indole and imidazole derivatives suggests that this compound could have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not detailed in the search results. The effect of environmental factors on the action of a compound can be complex and is often specific to the particular compound and its biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide typically involves the formation of the pyrimidine ring followed by the introduction of the indazole moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-hydroxy-4-pyrimidinecarboxylic acid with 1H-indazole-6-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The indazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts or bases like NaOH (sodium hydroxide) or K2CO3 (potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines.
Scientific Research Applications
6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide.
Pyrimidine Derivatives: Compounds like 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine.
Uniqueness
6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide is unique due to the combination of indazole and pyrimidine moieties in its structure. This dual presence enhances its biological activity and chemical versatility, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-11-4-10(13-6-14-11)12(19)16-8-2-1-7-5-15-17-9(7)3-8/h1-6H,(H,15,17)(H,16,19)(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXBMUSOYQOONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC(=O)NC=N3)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.